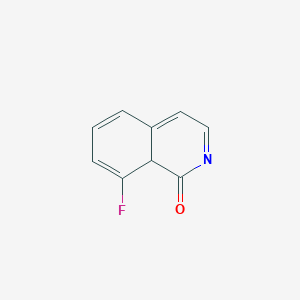

8-fluoro-8aH-isoquinolin-1-one

Description

Significance of Heterocyclic Fluorinated Compounds in Modern Organic Chemistry

Heterocyclic compounds containing fluorine have become a cornerstone of modern organic and medicinal chemistry. researchgate.net The strategic incorporation of fluorine atoms into heterocyclic scaffolds can dramatically alter the parent molecule's physicochemical and biological properties. researchgate.net These properties include metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov Organofluorine compounds are prevalent in a significant portion of pharmaceuticals and agrochemicals, underscoring their importance. researchgate.net The unique characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, provide chemists with a powerful tool for fine-tuning molecular properties. tandfonline.com Consequently, the development of novel synthetic methods for creating fluorinated heterocycles is an area of intense research activity. researchgate.netnih.gov

Overview of Isoquinolin-1-one Scaffolds in Chemical Synthesis

The isoquinolin-1-one core is a prominent bicyclic heterocyclic motif found in numerous natural products, pharmaceuticals, and synthetic materials. This scaffold consists of a fused benzene (B151609) and pyridinone ring system. Its prevalence in biologically active molecules has made it an attractive target for organic synthesis. A variety of synthetic strategies have been developed to construct the isoquinolin-1-one framework, often involving transition-metal-catalyzed C-H activation and annulation reactions. organic-chemistry.org The versatility of the isoquinolin-1-one scaffold allows for functionalization at multiple positions, making it a valuable building block for creating diverse molecular libraries for drug discovery and materials science applications. organic-chemistry.org

Rationale for the Introduction of Fluorine into Complex Organic Architectures

The introduction of fluorine into organic molecules is a widely used strategy in drug design to enhance a compound's pharmacological profile. nih.govnih.gov One of the primary reasons for fluorination is to improve metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for metabolic oxidation. tandfonline.commdpi.com This can block metabolically labile sites on a molecule, prolonging its duration of action. nih.gov

Furthermore, fluorine's high electronegativity can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's oral bioavailability by affecting its solubility and membrane permeability. tandfonline.com Fluorine substitution can also enhance a molecule's binding affinity to its target protein through favorable electrostatic and hydrophobic interactions. benthamdirect.com While often increasing lipophilicity, the effect of fluorine is context-dependent and can be used to tailor a compound's distribution within the body. tandfonline.commdpi.com

Contextualizing 8-Fluoro-8aH-isoquinolin-1-one within the Broader Field of Fluorinated Nitrogen Heterocycles

The specific compound, this compound, represents a particular isomer within the family of fluorinated isoquinolinones. Its nomenclature indicates a non-aromatic nitrogen-containing ring due to the presence of a hydrogen atom at the 8a bridgehead position. This distinguishes it from the more commonly studied and stable aromatic tautomer, 8-fluoro-isoquinolin-1(2H)-one.

Published research specifically detailing the synthesis and properties of the this compound isomer is limited. However, its structure places it within the significant class of fluorinated nitrogen heterocycles. thieme-connect.com As a fluorinated derivative of the isoquinolin-1-one scaffold, it serves as a conceptual example of how fluorine substitution can be used to create structural diversity. The study of such specific isomers can provide insights into the conformational and electronic effects of fluorine placement on non-aromatic heterocyclic systems. The broader class of fluorinated isoquinolinones are considered valuable intermediates for the synthesis of more complex, biologically active molecules. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

8-fluoro-8aH-isoquinolin-1-one |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5,8H |

InChI Key |

GSUPQCJBSCTAPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC=NC(=O)C2C(=C1)F |

Origin of Product |

United States |

Mechanistic Investigations of 8 Fluoro 8ah Isoquinolin 1 One Synthetic Pathways

Detailed Reaction Pathways for Fluorinated Isoquinolinone Formation

The formation of fluorinated isoquinolinones often proceeds through transition-metal-catalyzed C-H activation and annulation reactions. These complex transformations involve several key elementary steps, including concerted metalation-deprotonation, coordinative insertion, and reductive elimination.

The initial and often rate-determining step in many catalytic cycles for isoquinolinone synthesis is the chelation-assisted C-H activation, which frequently occurs via a Concerted Metalation-Deprotonation (CMD) mechanism. thieme-connect.comresearchgate.netpitt.edu In this process, the metal catalyst coordinates to a directing group on the substrate, bringing the metal center in proximity to the C-H bond targeted for activation. The C-H bond cleavage and metal-carbon bond formation occur in a single, concerted step, often facilitated by a base. acs.org

For the synthesis of isoquinoline (B145761) N-oxides, a related class of compounds, palladium-catalyzed acid-assisted C-H activation has been shown to proceed through a CMD pathway. thieme-connect.comresearchgate.net Similarly, rhodium-catalyzed syntheses of dihydroisoquinolin-3(2H)-ones are proposed to involve a CMD mechanism. thieme-connect.com Kinetic studies on related systems have shown that the reaction rate can be first-order in the active metal species and zero-order in the substrate under certain conditions, supporting a CMD-type mechanism where the C-H activation is the turnover-limiting step. acs.org The pKa of the carboxylate used as a base has been shown to directly correlate with the observed reaction rate up to a certain point, highlighting the importance of the deprotonation step in the CMD process. acs.org

Computational studies using Density Functional Theory (DFT) have become instrumental in elucidating the feasibility of proposed CMD pathways in various transition-metal-catalyzed reactions, including those catalyzed by nickel. pitt.edu These studies help in understanding the energetics of the transition state and the role of the directing group and base in facilitating the C-H activation.

Following the formation of a metallacyclic intermediate via C-H activation, the subsequent step typically involves the coordinative insertion of an unsaturated coupling partner, such as an alkyne or an allene (B1206475), into the metal-carbon bond. mdpi.comencyclopedia.pubmdpi.com This step is crucial as it dictates the regioselectivity of the final product, especially when unsymmetrical alkynes are used. mdpi.comencyclopedia.pub

In nickel-catalyzed syntheses of isoquinolones from ortho-halobenzamides and alkynes, the proposed mechanism involves the insertion of the alkyne into a nickelacycle. mdpi.comencyclopedia.pub This insertion can potentially lead to two different seven-membered ring nickelacycle intermediates, which then influences the final regiochemical outcome. mdpi.comencyclopedia.pub Similarly, in palladium-catalyzed reactions between N-methoxybenzamides and 2,3-allenoic acid esters to form hydroisoquinolinones, the coordination and insertion of the allene is a key step. mdpi.com The regioselectivity of this insertion is influenced by steric effects of the substituents on the allene and the thermodynamic stability of the resulting intermediate. mdpi.com

DFT calculations have been employed to study the regioselectivity of alkyne insertion in cobalt-catalyzed C-H functionalization reactions. rsc.org These studies revealed that the mdpi.comencyclopedia.pub-insertion mode is energetically more favorable than the mdpi.comencyclopedia.pub-insertion mode, which aligns with experimental observations. rsc.org

The final step in many catalytic cycles for isoquinolinone synthesis is reductive elimination, where the new C-C or C-N bonds are formed, and the desired heterocyclic product is released from the metal center, regenerating the active catalyst. mdpi.comencyclopedia.pubwhiterose.ac.uk

In the nickel-catalyzed annulation of ortho-halobenzamides with alkynes, the seven-membered nickelacycle intermediate undergoes reductive elimination to afford the isoquinolinone product. mdpi.comencyclopedia.pub A similar reductive elimination from a seven-membered nitrogen-containing palladacycle has been proposed in the synthesis of 8-fluoroisoquinoline (B92601) from 2-iodobenzylidenamine and a trifluoromethylalkyne. whiterose.ac.uk

In some cases, the reductive elimination step can be the stereochemistry-determining step. For instance, in the atroposelective synthesis of C-N axially chiral isoquinolinones via cobalt-catalyzed C-H activation, mechanistic studies suggest that the C-N reductive elimination step is stereo-determining. researchgate.net The development of modified strategies for reductive elimination has been necessary in certain contexts, such as in the synthesis of 18F-radiolabeled compounds, where the initial reductive elimination was too slow for practical application. escholarship.org

Kinetic Studies and Reaction Order Determination

Kinetic studies are a powerful tool for elucidating reaction mechanisms. By determining the reaction order with respect to each reactant and catalyst component, valuable insights into the rate-determining step and the nature of the active catalytic species can be obtained.

In a study on the C-H activation of 2-(4-methoxyphenyl)pyridine (B1296241) with a rhodium catalyst, the reaction was found to follow first-order kinetics in the active metal species and zero-order kinetics in the substrate when they were in a 1:1 ratio. acs.org However, a first-order dependence on the substrate was observed when the substrate was in excess. acs.org This suggests that the C-H activation is the rate-limiting step and that the substrate can be involved in the catalytic cycle in a more complex manner than simple coordination. acs.org

A high-temperature NMR kinetic study of the thermal decomposition of ketenimines to form isoquinolines revealed the time course of intermediate and product formation, providing direct evidence for the proposed reaction pathway. rsc.org Similarly, monitoring the formal reductive elimination of Me-CF3 from a gold(III) complex by 19F NMR showed clean first-order kinetics, consistent with the catalytic action of the added reagent. escholarship.org

Secondary deuterium (B1214612) kinetic isotope effect (KIE) studies have also been employed to probe the mechanism of C-H insertion reactions. An inverse KIE was measured for a reaction involving a change in carbon hybridization from sp2 to sp3, providing support for the proposed mechanism. researchgate.net

Isotopic Labeling Experiments to Elucidate Bond-Forming and -Breaking Events

Isotopic labeling is a definitive method for tracing the path of atoms and bonds throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. While specific isotopic labeling studies on the synthesis of 8-fluoro-8aH-isoquinolin-1-one are not widely reported, the technique has been applied to the broader class of isoquinoline and isoquinolinone syntheses.

For instance, 15N-labeling has been used to synthesize isotopologs of various azine heterocycles, including isoquinolines. nih.govthieme-connect.com These methods often involve an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) type mechanism, where the nitrogen atom of the heterocycle is replaced. nih.govthieme-connect.com While this demonstrates the utility of isotopic labeling for creating labeled products, it also provides a tool to study the mechanism of heterocyclic transformations.

In the context of fluorination, 18F-labeling is crucial for the development of PET imaging agents. escholarship.orgnih.gov The development of efficient 18F-labeling methods often requires a deep understanding of the reaction mechanism to achieve rapid and high-yielding incorporation of the radioisotope. escholarship.orgnih.gov For example, 18F-19F isotopic exchange has been explored for radiolabeling, a process whose efficiency is highly dependent on the reaction conditions and the stability of the intermediates. nih.gov

Role of Catalytic Species and Ligand Effects in Regioselectivity and Yield

The choice of catalyst and ligands plays a pivotal role in controlling the regioselectivity and yield of isoquinolinone synthesis. The electronic and steric properties of the ligands can influence every step of the catalytic cycle, from C-H activation to reductive elimination.

In nickel-catalyzed reactions, the use of different phosphine (B1218219) ligands can significantly impact the outcome. mdpi.comencyclopedia.pub For instance, the air-stable [Ni(dppe)Br2] catalyst has been shown to be effective for the synthesis of N-substituted isoquinolones. mdpi.com The regioselectivity of the cyclocondensation with unsymmetrical alkynes is also influenced by the catalytic system. mdpi.comencyclopedia.pub Ligand bite angle is a critical factor; for example, XantPhos, with its wide bite angle, often leads to improved stability and catalytic activity in palladium-catalyzed carbonylations compared to monodentate ligands like PPh3. mdpi.com

Ligand effects are also crucial in controlling regioselectivity in divergent synthesis, where different products can be obtained from the same starting materials by simply changing the ligand. beilstein-journals.org For example, in a palladium-catalyzed three-component reaction, the use of different ligands directed the reaction to selectively form either phenanthridinones or acridones. beilstein-journals.org This control is attributed to the steric and electronic influence of the ligand on the coordination and insertion steps. beilstein-journals.org

In enantioselective synthesis, chiral ligands are employed to induce stereocontrol. In the atroposelective synthesis of isoquinolinones, a cobalt catalyst with a chiral salicyl-oxazoline (Salox) ligand was used to achieve high enantioselectivity. researchgate.net Similarly, in the asymmetric Larock isoquinoline synthesis, the use of a Walphos ligand with a palladium catalyst afforded axially chiral 3,4-disubstituted isoquinolines with high enantiomeric ratios. acs.org DFT calculations have been used to rationalize the origin of this enantioselectivity. acs.org

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate mechanisms of complex organic reactions. In the context of synthesizing isoquinolinone scaffolds, computational studies provide profound insights into reaction pathways, transition state structures, and the origins of selectivity. While direct computational investigations on the synthesis of this compound are not available in current literature, the extensive theoretical work on analogous transition-metal-catalyzed C-H activation and annulation reactions provides a robust framework for understanding its potential synthetic pathways. These studies allow chemists to predict reaction outcomes, optimize conditions, and design more efficient catalysts.

Transition-metal-catalyzed reactions, such as those employing rhodium, palladium, or nickel, are common for constructing isoquinolinone cores. mdpi.comacs.orgacs.org Computational models of these catalytic cycles can illuminate the step-by-step transformation from starting materials to products. A plausible mechanism for the formation of a dihydroisoquinolin-1-one, based on a palladium-catalyzed C-H activation/annulation, begins with the coordination of the palladium(II) catalyst to the N-substituted benzamide (B126) precursor. mdpi.com This is followed by a C-H activation step to form a five-membered palladacycle intermediate. mdpi.com The subsequent coordination and insertion of an alkene or alkyne leads to a seven-membered intermediate, which then undergoes reductive elimination to yield the final product and regenerate the active catalyst. mdpi.comrsc.org

DFT calculations are crucial for quantifying the energetics of these pathways. By calculating the Gibbs free energy of activation (ΔG‡) for each elementary step, researchers can identify the rate-determining step of the reaction. For instance, in a rhodium(III)-catalyzed synthesis of isoquinolones, mechanistic studies pointed to the N-O bond cleavage as a key part of the C-N bond formation and catalyst turnover. acs.org Kinetic isotope effect (KIE) experiments, often complemented by computational analysis, can determine whether C-H bond cleavage is involved in the rate-limiting step. rsc.org In one study on a ruthenium-catalyzed annulation, a KIE value close to 1 suggested that C-H bond cleavage was not the rate-determining step. rsc.org

Furthermore, computational studies are pivotal in explaining the regioselectivity observed in these reactions. For the synthesis of a specifically substituted compound like this compound, controlling the position of C-H activation and the orientation of the coupling partner's insertion is critical. DFT can model the transition states for different possible reaction pathways, and the pathway with the lowest activation energy is predicted to be the major one. In a study on the nickel-catalyzed cycloaddition of aromatic amides with alkynes, DFT calculations revealed that the observed regioselectivity, where a C-C bond forms with the more sterically hindered end of the alkyne, was due to steric repulsion with the directing group in the migratory insertion transition state. acs.org

The tables below present representative data from computational studies on analogous isoquinolinone syntheses, illustrating the type of quantitative insights that can be gained.

Table 1: Calculated Free Energy Barriers (ΔG‡, kcal/mol) for Key Steps in a Generic Rh(III)-Catalyzed Isoquinolone Synthesis Data is hypothetical and representative of typical values found in computational studies of similar reaction mechanisms.

| Reaction Step | Pathway A | Pathway B | Description |

| C-H Activation | 18.5 | 18.5 | Formation of the five-membered rhodacycle intermediate. |

| Alkyne Insertion | 22.1 | 24.5 | Insertion of the alkyne into the Rh-C bond, leading to a seven-membered intermediate. Pathway A is favored. |

| Reductive Elimination | 15.3 | 17.8 | Formation of the C-N bond to yield the isoquinolone product. |

| Overall Rate-Determining Step | Alkyne Insertion | Alkyne Insertion | The step with the highest energy barrier determines the overall reaction rate. |

Table 2: Computationally Modeled Bond Distances in a Key Transition State (TS) for Ni-Catalyzed Isoquinolone Formation This data is illustrative, based on findings for related systems, showing how computational chemistry can define transition state geometries. acs.org

| Interacting Atoms | Bond Distance (Å) in TS | Description |

| Ni--C (forming) | 2.15 | The bond being formed between the nickel catalyst and the alkyne carbon. |

| C--C (alkyne) | 1.28 | The activated alkyne triple bond, elongated from its ground state. |

| Ni--C (aryl) | 2.01 | The existing bond between nickel and the aryl ring of the benzamide. |

| C--N (reductive elim.) | 2.50 | The distance between the atoms that will form the new C-N bond in the product. |

Chemical Reactivity and Transformations of 8 Fluoro 8ah Isoquinolin 1 One

Reactivity of the Fluorine Moiety on the Isoquinolin-1-one Scaffold

The fluorine atom attached to the aromatic ring of the isoquinolin-1-one system is a key determinant of its reactivity. Its high electronegativity significantly influences the electron distribution within the molecule, impacting substitution patterns and the potential for molecular rearrangements.

Nucleophilic Aromatic Substitution at the Fluorinated Position (if applicable)

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org In the context of 8-fluoro-2H-isoquinolin-1-one, the aromatic isomer of the title compound, the fluorine atom is positioned on an electron-deficient aromatic ring. The isoquinolin-1-one moiety, with its carbonyl group and imine-like nitrogen, exerts a strong electron-withdrawing effect, which is essential for stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during an SNAr reaction. libretexts.orgscribd.com

The reaction proceeds via a two-step addition-elimination mechanism. nih.gov A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion. libretexts.org Subsequently, the fluoride (B91410) ion is expelled, restoring the aromaticity of the ring.

One of the notable aspects of SNAr reactions is the reactivity of the leaving group. Contrary to what is observed in SN1 and SN2 reactions, fluoride is often an excellent leaving group in SNAr. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring towards nucleophilic attack, accelerating the reaction. scribd.commasterorganicchemistry.com

Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Halogen | Relative Rate |

|---|---|

| F | 3300 |

| Cl | 4.5 |

| Br | 2.5 |

| I | 1 |

Data extrapolated from studies on related nitrohalobenzenes and illustrates the enhanced reactivity of fluorine in SNAr reactions. masterorganicchemistry.com

For 8-fluoro-8aH-isoquinolin-1-one, this reaction would necessitate its tautomerization or in-situ conversion to the aromatic 8-fluoro-2H-isoquinolin-1-one. Once aromatized, it would be susceptible to substitution by a variety of nucleophiles, such as alkoxides, amines, and thiols, providing a pathway to a diverse range of 8-substituted isoquinolin-1-ones.

Potential for Fluorine-Assisted Rearrangements

The presence of fluorine can also facilitate molecular rearrangements. While specific rearrangements for this compound have not been documented, related heterocyclic systems are known to undergo skeletal editing and rearrangements. consensus.appbohrium.com For instance, acid-promoted rearrangements in quinoline (B57606) derivatives can lead to the formation of entirely new heterocyclic scaffolds like indolines or isoquinolinones. bohrium.com It is conceivable that under acidic or thermal conditions, the 8aH-isoquinolin-1-one structure could undergo rearrangements, potentially involving the fluorine atom, to yield other fluorinated heterocyclic isomers.

Functional Group Interconversions on the Isoquinolin-1-one Core

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's properties and the construction of more complex structures. solubilityofthings.com For this compound, key transformations would involve electrophilic substitution on the aromatic ring and nucleophilic additions to the carbonyl group.

Electrophilic Aromatic Substitution Studies (if applicable)

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. libretexts.org For the aromatic tautomer, 8-fluoro-2H-isoquinolin-1-one, the benzene (B151609) ring is substituted with both a fluorine atom and the fused lactam ring. The outcome of an SEAr reaction (e.g., nitration, halogenation, Friedel-Crafts reaction) would be dictated by the combined directing effects of these substituents.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group, although it is deactivating towards electrophilic attack due to its inductive electron-withdrawing effect. libretexts.org

Isoquinolin-1-one Ring: The fused ring system, particularly with its electron-withdrawing carbonyl and amide functionalities, is strongly deactivating and would direct incoming electrophiles to specific positions on the benzenoid ring.

The interplay of these effects would likely direct incoming electrophiles to the positions ortho or para to the fluorine atom (positions 5 and 7), with the precise regioselectivity depending on the specific reaction conditions and the nature of the electrophile. Studies on related fluorinated heterocycles show that C-C bond formation via SEAr is possible, often favoring positions activated by electron-donating groups or specific heteroatoms. rsc.orgnih.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -F | Deactivating | Ortho, Para |

| -C(O)R (Amide) | Deactivating | Meta |

General directing effects applicable to the substituents on the isoquinolinone core.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group at position 1 is a classic site for nucleophilic attack. libretexts.org This functionality can undergo a wide range of functional group interconversions. For example, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the carbonyl group into a hydroxyl group, yielding a secondary alcohol. solubilityofthings.com

Reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), would lead to the formation of tertiary alcohols, introducing a new carbon-carbon bond at the C-1 position. These transformations provide a powerful method for elaborating the isoquinolinone scaffold.

Transformations Involving the 8aH Position (if applicable)

The 8aH position is a unique feature of this specific tautomer, representing a saturated tertiary carbon atom adjacent to both a nitrogen atom and an aromatic ring. This structural motif imparts reactivity distinct from its fully aromatic counterpart.

The hydrogen atom at the 8a position is potentially acidic due to the adjacent electron-withdrawing groups and the nitrogen atom. Treatment with a strong base could lead to deprotonation, generating a carbanion. This intermediate could then be trapped with various electrophiles, allowing for the introduction of substituents at the 8a position.

Alternatively, the 8aH-isoquinolin-1-one could undergo oxidation. This process would involve the removal of two hydrogen atoms (from C-8a and the nitrogen at position 2), leading to the formation of a double bond and the creation of the fully aromatic and likely more stable 8-fluoro-2H-isoquinolin-1-one system. This aromatization could be a key step in enabling subsequent reactions like the SNAr discussed previously.

Regioselective Transformations of Peripheral Substituents

There is no available information in the scientific literature regarding regioselective transformations of peripheral substituents on the this compound core. Research on related fluorinated isoquinolinones often focuses on transformations at various positions of the heterocyclic and carbocyclic rings, but these findings cannot be directly extrapolated to the specific and undocumented 8aH-isomer.

Ring-Opening and Ring-Closing Reactions of the Isoquinolin-1-one Core

Similarly, no studies detailing ring-opening or ring-closing reactions specifically involving the this compound core have been found. While the isoquinolinone scaffold can undergo various ring manipulations under specific conditions, the influence of the fluorine atom at the 8-position and the nature of the 8aH- tautomer on such reactions have not been documented.

Derivatization Strategies and Analogue Synthesis Based on 8 Fluoro 8ah Isoquinolin 1 One

Synthesis of Substituted 8-Fluoro-8aH-isoquinolin-1-one Derivatives

The synthesis of substituted derivatives of this compound can be approached through various synthetic routes, often involving the construction of the isoquinolinone core from appropriately substituted precursors. While direct derivatization of the parent this compound is one avenue, building the substituted scaffold from simpler starting materials often provides greater flexibility and control over the final structure.

One common strategy involves the cyclization of N-(2-phenylethyl)amides, a method analogous to the Bischler-Napieralski reaction. For fluorinated analogues, this would typically start with a 2-(3-fluorophenyl)ethylamine derivative. The synthesis of the related compound, 8-fluoro-3,4-dihydro-2H-isoquinolin-1-one, has been documented, providing a basis for accessing the target scaffold. chemicalbook.com

Furthermore, versatile methods for the synthesis of substituted isoquinolines have been developed that could be adapted for the 8-fluoro analogue. These methods often involve the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by in situ trapping with various electrophiles. nih.gov This approach allows for the introduction of a wide range of substituents onto the isoquinoline (B145761) core. For example, a multi-component assembly has been demonstrated where a 3-fluoro-5-(trimethylsilyl)benzaldehyde tert-butylimine was sequentially methylated and then condensed with benzonitrile, followed by another methylation to yield a polysubstituted isoquinoline. nih.gov

The introduction of substituents at specific positions can also be achieved through the functionalization of a pre-existing 8-fluoro-3,4-dihydroisoquinoline (B12937770) intermediate. nih.govresearchgate.net This key intermediate can be synthesized via a directed ortho-lithiation reaction. nih.govresearchgate.net Subsequent reactions, such as fluorine-amine exchange, can introduce amino groups, which can then be further modified to create a variety of 1-substituted 8-amino-tetrahydroisoquinolines. nih.govresearchgate.net

| Starting Material | Reagents and Conditions | Product | Reference |

| N-[2-(3-fluorophenyl)ethyl]-, methyl ester | i) Cyclization conditions | 8-fluoro-3,4-dihydro-2H-isoquinolin-1-one | chemicalbook.com |

| o-tolualdehyde tert-butylimines | i) Lithiation, ii) Nitrile, iii) Electrophile | Substituted isoquinolines | nih.gov |

| 8-fluoro-3,4-dihydroisoquinoline | i) Fluorine-amine exchange, ii) Alkylation/Arylation | 1-substituted 8-amino-tetrahydroisoquinolines | nih.govresearchgate.net |

Introduction of Diverse Functionalities via C–H Functionalization

Direct C–H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, offering an atom-economical approach to introduce new functional groups without the need for pre-functionalized substrates. While specific C–H functionalization studies on this compound are not extensively reported, methodologies developed for the broader class of quinolines and isoquinolines can provide valuable insights into potential derivatization strategies.

For instance, regioselective C5-H halogenation of 8-aminoquinolines has been achieved under transition-metal-free conditions, utilizing acyl halides as both the acylating and halogenating reagents. researchgate.net This suggests that the electronic properties of the this compound ring system could be exploited to direct C–H functionalization to specific positions. The presence of the fluorine atom and the lactam functionality would influence the electron density of the aromatic ring, thereby directing incoming electrophiles or radical species.

Transition-metal-catalyzed C–H activation is another prominent strategy. For example, the functionalization of 8-methylquinolines has been extensively studied, where the nitrogen atom acts as a directing group to facilitate C(sp³)–H activation at the methyl group. Similarly, the nitrogen atom in the isoquinolinone ring could direct a metal catalyst to activate nearby C–H bonds, allowing for the introduction of aryl, alkyl, or other functional groups.

Construction of Dimerized or Oligomerized Fluorinated Isoquinolinone Structures

One potential approach involves the oxidative dimerization of isoquinolines. For instance, the oxidative dimerization of isoquinoline itself has been reported to yield biisoquinolines. researchgate.net This type of reaction could potentially be adapted for fluorinated isoquinolinones, although the reaction conditions would need to be optimized to account for the electronic effects of the fluorine and lactam groups.

Another strategy could involve the synthesis of bifunctional monomers of this compound that can be subsequently polymerized. For example, introducing reactive groups such as halogens or boronic esters at two different positions on the isoquinolinone scaffold would allow for cross-coupling reactions to form oligomeric or polymeric chains.

Heterocycle Annulation onto the this compound Skeleton

The fusion of additional heterocyclic rings onto the this compound skeleton can lead to the formation of complex, polycyclic systems with unique three-dimensional structures and potentially enhanced biological activities. Various annulation strategies developed for isoquinolines and related heterocycles can be envisioned for this purpose.

One such strategy involves the synthesis of functionalized isoquinoline derivatives that can undergo subsequent intramolecular cyclization reactions. For example, the synthesis of 8-hydroxyquinoline (B1678124) derivatives has been reported, which can serve as precursors for further annulation. nih.gov By analogy, an 8-fluoro-7-amino-isoquinolin-1-one derivative could be condensed with a dicarbonyl compound to construct a new fused heterocyclic ring.

Furthermore, the synthesis of 8-hydroxy-2-quinolinecarbaldehyde has been demonstrated, which can act as a versatile building block for the construction of fused systems through reactions with various binucleophiles. nih.gov A similar strategy could be employed with an appropriately functionalized this compound derivative.

Chiral Analogue Synthesis and Enantioselective Approaches

The introduction of chirality into the this compound scaffold is of significant interest for the development of stereoselective therapeutic agents. Enantioselective synthesis can be achieved either by using chiral starting materials, employing chiral auxiliaries, or through asymmetric catalysis.

A promising approach for the synthesis of chiral fluorinated isoquinoline derivatives is through the asymmetric hydrogenation of a suitable prochiral precursor. While not directly applied to this compound, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines to chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines is a well-established strategy.

The synthesis of 8-fluoro-3,4-dihydroisoquinoline provides a key intermediate that can be further functionalized and then subjected to asymmetric reduction to introduce a stereocenter. nih.govresearchgate.net For instance, the introduction of a substituent at the C1 position would create a prochiral imine that could be a substrate for asymmetric hydrogenation. The development of chiral catalysts, such as those based on iridium or rhodium with chiral ligands, would be crucial for achieving high enantioselectivity in such transformations.

| Precursor | Reaction Type | Chiral Product | Key Features |

| 1-Substituted-8-fluoro-3,4-dihydroisoquinoline | Asymmetric Hydrogenation | Chiral 1-Substituted-8-fluoro-1,2,3,4-tetrahydroisoquinoline | Introduction of a stereocenter at C1. |

| Prochiral 8-fluoro-isoquinolin-1-one derivative | Enantioselective Reduction | Chiral 8-fluoro-tetrahydroisoquinolin-1-one | Creation of a stereocenter in the heterocyclic ring. |

Spectroscopic and Structural Elucidation of 8 Fluoro 8ah Isoquinolin 1 One and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule such as 8-fluoro-8aH-isoquinolin-1-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.

The ¹H, ¹³C, and ¹⁹F NMR spectra provide initial, crucial information about the chemical environment of each active nucleus. The fluorine atom at the C-8 position induces significant and predictable changes in the chemical shifts of nearby protons and carbons due to its strong electron-withdrawing nature.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The aromatic protons (H-5, H-6, H-7) will appear as multiplets, with their chemical shifts and coupling patterns influenced by the fluorine at C-8. The proton at C-7, being ortho to the fluorine, is expected to show a characteristic doublet of doublets due to coupling with both H-6 and the ¹⁹F nucleus. The aliphatic protons at C-2, C-3, C-4, and the crucial H-8a will resonate at higher field (lower ppm). The signal for H-8a is of particular importance for stereochemical assignments.

¹³C NMR: The ¹³C spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C-1) will appear significantly downfield (~160-170 ppm). The carbon directly bonded to the fluorine (C-8) will exhibit a large one-bond C-F coupling constant (¹JCF), typically around 240-250 Hz, appearing as a doublet. Other aromatic carbons will show smaller two-, three-, or four-bond couplings to fluorine (ⁿJCF). For instance, spectral data for the closely related compound, 8-fluoro-3,4-dihydroisoquinoline (B12937770), show a ¹JCF of 254 Hz for C-8 and smaller couplings for C-7 (²JCF = 20.6 Hz) and C-8a (²JCF = 12.6 Hz) nih.gov.

¹⁹F NMR: With ¹⁹F being a 100% abundant spin ½ nucleus, ¹⁹F NMR is a highly sensitive technique. biophysics.org For this compound, a single resonance is expected. The chemical shift provides information about the electronic environment of the fluorine atom. nih.gov The multiplicity of this signal will be a multiplet due to couplings with neighboring protons, primarily H-7 and potentially H-8a. In analogous compounds, coupling constants between fluorine and ortho-protons (³JHF) are typically in the range of 9-10 Hz, while meta-couplings (⁴JHF) are smaller, around 5-6 Hz nih.gov.

The table below presents the predicted NMR chemical shifts and key coupling constants for this compound, based on data from analogous structures and established spectroscopic principles.

Predicted NMR Spectroscopic Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| 1 | - | ~164.5 | - |

| 2 | ~3.5 (m) | ~40.5 | - |

| 3 | ~2.0 (m) | ~25.0 | - |

| 4 | ~2.9 (m) | ~35.0 | ³JCF ≈ 2.0 Hz |

| 4a | - | ~124.0 | ³JCF ≈ 3.0 Hz |

| 5 | ~7.2 (d) | ~125.0 | ³JHH ≈ 7.5 Hz |

| 6 | ~7.5 (td) | ~130.0 | ³JHH ≈ 8.0 Hz, ⁴JHF ≈ 5.7 Hz |

| 7 | ~7.1 (dd) | ~115.0 | ³JHH ≈ 8.2 Hz, ³JHF ≈ 9.5 Hz |

| 8 | - | ~160.0 (d) | ¹JCF ≈ 250 Hz |

| 8a | ~4.1 (dd) | ~55.0 | ²JCF ≈ 17.0 Hz |

| NH | ~6.0 (br s) | - | - |

| ¹⁹F | ~ -122.0 (m) | - | ³JFH7 ≈ 9.5 Hz, ⁴JFH6 ≈ 5.7 Hz |

Note: These are predicted values and may vary based on solvent and experimental conditions. Multiplicities are given as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad).

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. emerypharma.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would establish the sequence of protons in the aliphatic ring (NH-H₂-2-H₂-3-H₂-4) and the connectivity of the aromatic protons (H-5-H-6-H-7).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of all protonated carbons by linking the data from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations include:

From the NH proton to the carbonyl carbon C-1 and C-8a.

From the H-8a proton to C-4a, C-8, and C-1.

From the aromatic proton H-5 to carbons C-4a, C-7, and C-8a.

From the aliphatic protons at C-4 to C-4a and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (<5 Å), regardless of their bonding connectivity. acdlabs.comlibretexts.org NOESY is paramount for determining the stereochemistry and conformation of the molecule, as detailed in the following section.

The presence of a stereocenter at the C-8a position necessitates a detailed stereochemical analysis. This is achieved primarily through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data.

Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons in the saturated ring is dependent on the dihedral angle between them, as described by the Karplus relationship. Careful analysis of the coupling patterns of H-8a and the protons at C-4 can provide critical information about the preferred conformation (e.g., chair, boat, or twist-boat) of the dihydropyridinone ring. wordpress.com

NOE Interactions: NOESY or its one-dimensional equivalent, NOE difference spectroscopy, provides definitive evidence for the relative stereochemistry. youtube.com By irradiating the H-8a proton signal, enhancements would be observed for other protons on the same face of the molecule. For example, an NOE between H-8a and one of the protons at C-4 would indicate a cis relationship. Conversely, the absence of this correlation and the presence of an NOE to a different proton would suggest a trans relationship. These through-space correlations allow for the construction of a 3D model of the molecule's most stable conformation in solution. longdom.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). lcms.cz For this compound, HRMS would be used to confirm its molecular formula, C₉H₈FNO.

The instrument measures the exact mass of the molecular ion (e.g., [M+H]⁺ in positive ion mode), which can then be compared to the calculated theoretical mass. This high level of precision allows for the confident differentiation between formulas that may have the same nominal mass. chemrxiv.org

HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| C₉H₈FNO | [M+H]⁺ | 166.0663 | 166.0661 (example) |

X-Ray Crystallography for Definitive Solid-State Structural Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. eurjchem.commdpi.com If a suitable single crystal of this compound can be grown, this technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. researchgate.netmdpi.com

X-ray crystallography would definitively confirm:

The planarity of the aromatic ring and the conformation of the non-aromatic ring.

The precise stereochemical configuration at the C-8a chiral center.

Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement. nih.gov

This technique is considered the "gold standard" for structural proof and is invaluable for validating structures determined by other spectroscopic methods.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com They are excellent for identifying the presence of specific functional groups. triprinceton.org

For this compound, the key vibrational modes would be:

C=O Stretch: A strong absorption in the IR spectrum is expected for the amide carbonyl (lactam) group, typically appearing in the range of 1650-1680 cm⁻¹.

N-H Stretch: A moderate absorption band for the N-H group should be visible around 3200-3300 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong, characteristic absorption for the C-F bond is typically found in the 1000-1250 cm⁻¹ region of the IR spectrum.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

Raman spectroscopy is often more sensitive to non-polar bonds and would be particularly useful for observing the aromatic ring vibrations and the C-C framework of the molecule. researchgate.net

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3200 - 3300 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O Stretch (Amide I) | 1650 - 1680 | IR (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

Computational and Theoretical Studies of 8 Fluoro 8ah Isoquinolin 1 One

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the electronic properties and thermodynamic stability of a molecule.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) would be a primary method for determining the most stable three-dimensional arrangement of atoms in 8-fluoro-8aH-isoquinolin-1-one. These calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise model of the molecule's ground state geometry. The results of such a study would typically be presented in a table format, allowing for detailed comparison of its structural parameters.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them are crucial for predicting the molecule's chemical reactivity, kinetic stability, and electronic transitions. A lower HOMO-LUMO gap generally suggests higher reactivity.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing the compound experimentally. Theoretical calculations could provide predicted values for NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predicted spectra can then be compared with experimental data to confirm the molecule's structure.

Conformational Analysis and Tautomerism Studies

For a molecule like this compound, which possesses a non-aromatic hydrogenated ring, conformational analysis would be necessary to identify the most stable conformers. Furthermore, the presence of the lactam functionality (a cyclic amide) suggests the possibility of tautomerism, specifically lactam-lactim tautomerism. Computational studies would quantify the relative energies of any potential tautomers to determine the predominant form under various conditions.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be employed to investigate potential reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, chemists can predict reaction mechanisms and activation energies. This type of analysis is crucial for understanding the molecule's reactivity and for designing synthetic routes.

Future Research Directions and Unexplored Avenues for 8 Fluoro 8ah Isoquinolin 1 One

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 8-fluoro-8aH-isoquinolin-1-one is a foundational aspect that will enable its broader investigation. While specific synthetic routes for this exact molecule are not extensively documented, future research could focus on innovative strategies that offer high yields, selectivity, and sustainability. The exploration of novel synthetic pathways is a dynamic field in medicinal chemistry, constantly seeking to expand chemical space and unlock new avenues for drug discovery. hilarispublisher.com

One promising approach involves the application of modern catalytic systems. Transition-metal catalysis, for instance, has become a powerful tool for constructing complex molecular architectures. hilarispublisher.com Palladium-catalyzed cross-coupling reactions could be investigated for the introduction of the fluorine atom or the formation of the isoquinolinone core. Furthermore, C-H activation strategies offer an atom-economical alternative to traditional methods, potentially allowing for the direct fluorination or annulation of simpler precursors. The development of such methods would be a significant advancement in the synthesis of fluorinated heterocycles.

Another avenue for exploration lies in the realm of biocatalysis. The use of enzymes to catalyze key synthetic steps could lead to highly enantioselective and sustainable processes. The discovery and engineering of enzymes capable of performing specific transformations on isoquinoline (B145761) scaffolds is an active area of research. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, broad substrate scope | Development of novel ligands and reaction conditions for fluorination and cyclization. |

| C-H Activation | Atom economy, reduced waste | Regioselective functionalization of precursor molecules. |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Identification and engineering of suitable enzymes. |

| Photoredox Catalysis | Access to unique reactive intermediates | Development of novel photocatalytic cycles for isoquinolinone synthesis. |

Exploration of Undiscovered Reactivity Profiles

The electronic properties conferred by the fluorine atom are expected to significantly influence the reactivity of the this compound core. Future research should systematically investigate its behavior in a variety of chemical transformations to uncover novel reactivity patterns.

The lactam functionality presents a key site for chemical modification. Reactions such as N-alkylation, N-arylation, and reduction could provide access to a diverse range of derivatives. The influence of the fluorine atom on the nucleophilicity and basicity of the lactam nitrogen would be a crucial aspect to study.

Furthermore, the aromatic ring is a prime candidate for electrophilic and nucleophilic aromatic substitution reactions. The directing effects of the fluorine atom and the lactam moiety would need to be carefully elucidated. Understanding these reactivity patterns is essential for the strategic functionalization of the molecule. The development of regioselective methods for introducing additional substituents would greatly expand the chemical space accessible from this scaffold.

| Reaction Type | Potential Outcome | Research Question |

| N-Functionalization | Diverse library of N-substituted derivatives | How does the fluorine atom affect the reactivity of the lactam nitrogen? |

| Aromatic Substitution | Functionalized aromatic core | What are the directing effects of the existing substituents? |

| Ring-Opening Reactions | Access to novel acyclic structures | Under what conditions can the lactam ring be selectively opened? |

| Cycloaddition Reactions | Construction of polycyclic systems | Can the isoquinolinone core participate in cycloaddition reactions? |

Integration into Complex Molecular Architectures

The this compound scaffold holds promise as a versatile building block for the synthesis of more complex and biologically relevant molecules. Its rigid bicyclic structure and the presence of multiple functionalization handles make it an attractive starting point for the construction of novel molecular architectures.

In medicinal chemistry, the isoquinoline core is a well-established pharmacophore found in numerous natural products and synthetic drugs. researchgate.net The introduction of a fluorine atom can often lead to improved metabolic stability, binding affinity, and bioavailability. Therefore, incorporating the this compound moiety into larger molecules could lead to the discovery of new therapeutic agents. Future work could focus on using this compound as a key intermediate in the total synthesis of complex natural products or in the design of novel drug candidates.

The development of efficient methods to couple this building block with other molecular fragments will be crucial. This could involve leveraging the reactivity of the lactam nitrogen or the aromatic ring, as discussed in the previous section. The creation of a diverse library of compounds based on this scaffold would be a valuable resource for biological screening and drug discovery programs. hilarispublisher.com

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical studies can play a pivotal role in accelerating the exploration of this compound. Density functional theory (DFT) calculations can be employed to predict its geometric and electronic properties, providing insights into its reactivity and spectral characteristics.

Theoretical calculations can be used to model reaction mechanisms and predict the regioselectivity of various transformations. This can help in the rational design of experiments and the optimization of reaction conditions, saving significant time and resources. For example, calculating the energies of different intermediates and transition states can help to identify the most plausible reaction pathways.

Furthermore, molecular modeling techniques can be used to predict the binding of this compound derivatives to biological targets. This can guide the design of new compounds with enhanced pharmacological properties. The integration of computational and experimental approaches will be a powerful strategy for unlocking the full potential of this intriguing molecule. hilarispublisher.com

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of molecular properties and reactivity | Understanding of electronic structure and reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions | Insights into the behavior of the molecule in different environments. |

| Virtual Screening | Identification of potential biological targets | Prioritization of compounds for experimental testing. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions | Design of more efficient biocatalytic processes. |

Conclusion

Summary of Key Academic Contributions and Remaining Research Challenges

A key challenge is the lack of a comprehensive understanding of the tautomeric equilibrium between 8-fluoro-8aH-isoquinolin-1-one and its more stable isomers. mdpi.com Further computational and experimental studies are necessary to elucidate the factors governing this equilibrium. Moreover, while the broader class of isoquinoline (B145761) derivatives has shown promise in oncology and neuroscience, the specific pharmacological profile of this compound is yet to be determined. nih.govnih.gov Overcoming these challenges will be crucial for unlocking the full scientific potential of this compound.

Outlook on the Broader Scientific Impact of Research on this compound

Despite the current research gaps, the study of this compound and its derivatives holds considerable promise for broader scientific impact. The incorporation of a fluorine atom into the isoquinoline scaffold is a strategic approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity. nih.govmdpi.comresearchgate.netdntb.gov.uaconsensus.app Research into fluorinated isoquinolinones could, therefore, lead to the development of novel therapeutic agents with improved efficacy.

The investigation into the synthesis and reactivity of the unstable 8aH-tautomer could provide valuable insights into the fundamental principles of organic chemistry, particularly in the areas of reaction mechanisms and tautomerism. mdpi.com Furthermore, should this compound exhibit unique biological activity, it could serve as a valuable research tool for probing specific biological pathways. The broader family of isoquinoline alkaloids has already been identified as a source of potential anticancer agents, and further exploration of fluorinated derivatives could expand this therapeutic arsenal. nih.govuniv.kiev.uaplos.org The development of potent and selective isoquinolinone-based inhibitors, for example, for enzymes like PARP1, highlights the potential of this chemical class in oncology. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.